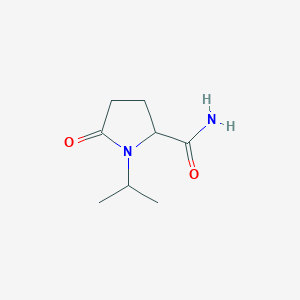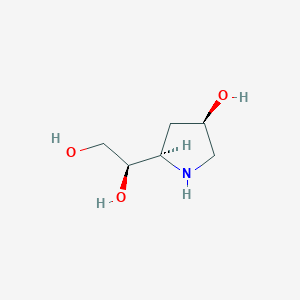
(R)-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a hydroxyl group, and an ethane-1,2-diol moiety, making it a versatile molecule for chemical synthesis and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-4-hydroxypyrrolidine and ethylene oxide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Reaction Steps: The ®-4-hydroxypyrrolidine is reacted with ethylene oxide to form the desired product. The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction efficiently.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product purity.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halides, amines, or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is utilized as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereospecific biological processes.
Medicine
In medicine, ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of ®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups and pyrrolidine ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s chiral nature allows for selective interactions with biological molecules, leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-((2S,4S)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol: The enantiomer of the compound, differing in stereochemistry.
1-(Pyrrolidin-2-yl)ethane-1,2-diol: Lacks the hydroxyl group on the pyrrolidine ring.
4-Hydroxypyrrolidine: A simpler structure with only the pyrrolidine ring and hydroxyl group.
Uniqueness
®-1-((2R,4R)-4-Hydroxypyrrolidin-2-yl)ethane-1,2-diol is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows for selective interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H13NO3 |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(1R)-1-[(2R,4R)-4-hydroxypyrrolidin-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-6(10)5-1-4(9)2-7-5/h4-10H,1-3H2/t4-,5-,6+/m1/s1 |
InChI-Schlüssel |
OTLCKXPDWKVKAY-PBXRRBTRSA-N |
Isomerische SMILES |
C1[C@H](CN[C@H]1[C@H](CO)O)O |
Kanonische SMILES |
C1C(CNC1C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12860809.png)
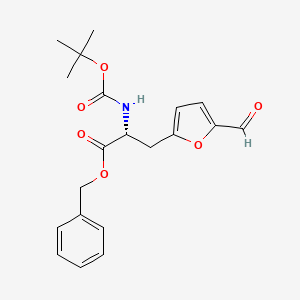

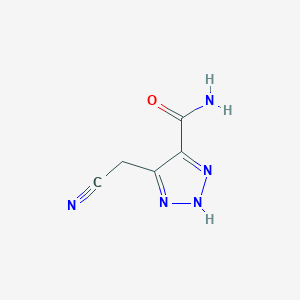



![1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)
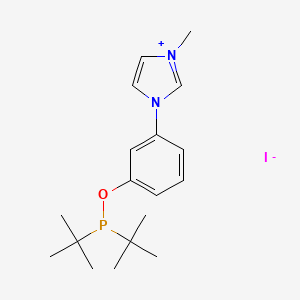



![2-(Chloromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860887.png)
